3-Chloro-3'-nitro-1,1'-biphenyl
Overview
Description
3-Chloro-3’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is characterized by the presence of a chlorine atom and a nitro group attached to a biphenyl structure. This compound is primarily used as an intermediate in organic synthesis and industrial applications .
Mechanism of Action
Mode of Action
It’s known that biphenyl derivatives can interact with biological systems in various ways, such as binding to proteins or dna, disrupting cell membranes, or acting as enzyme inhibitors .
Biochemical Pathways
Other biphenyl derivatives have been found to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Other biphenyl compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Other biphenyl compounds have been found to cause various effects, such as inducing apoptosis, inhibiting cell proliferation, and causing oxidative stress .
Biochemical Analysis
Biochemical Properties
3-Chloro-3’-nitro-1,1’-biphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation into more hydrophilic metabolites. Additionally, 3-Chloro-3’-nitro-1,1’-biphenyl can interact with glutathione S-transferases, which facilitate its conjugation with glutathione, aiding in its detoxification and excretion from the body .
Cellular Effects
3-Chloro-3’-nitro-1,1’-biphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression related to cell survival and apoptosis. Additionally, 3-Chloro-3’-nitro-1,1’-biphenyl can disrupt mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-3’-nitro-1,1’-biphenyl involves its binding interactions with various biomolecules. It can inhibit the activity of certain enzymes, such as cytochrome P450s, by binding to their active sites. This inhibition can lead to a decrease in the metabolism of other substrates processed by these enzymes. Furthermore, 3-Chloro-3’-nitro-1,1’-biphenyl can induce oxidative stress by generating reactive oxygen species (ROS), which can cause damage to cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-3’-nitro-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Chloro-3’-nitro-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Chloro-3’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
3-Chloro-3’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound, making it more hydrophilic and easier to excrete. Additionally, it can undergo conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of glutathione conjugates that are excreted in the urine. These metabolic pathways help in reducing the toxicity of 3-Chloro-3’-nitro-1,1’-biphenyl by enhancing its elimination from the body .
Transport and Distribution
Within cells and tissues, 3-Chloro-3’-nitro-1,1’-biphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This distribution pattern can influence its overall toxicity and persistence in the body .
Subcellular Localization
The subcellular localization of 3-Chloro-3’-nitro-1,1’-biphenyl can affect its activity and function. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Additionally, the compound can be found in the endoplasmic reticulum, where it may interfere with protein folding and processing. Targeting signals and post-translational modifications can direct 3-Chloro-3’-nitro-1,1’-biphenyl to specific cellular compartments, influencing its biochemical effects .
Preparation Methods
The synthesis of 3-Chloro-3’-nitro-1,1’-biphenyl typically involves the chlorination of nitrobiphenyl . One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-3’-nitro-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Chloro-3’-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
3-Chloro-4-nitro-biphenyl: Similar structure but different position of the nitro group.
1-Chloro-3-nitrobenzene: Contains a single benzene ring with similar functional groups.
The uniqueness of 3-Chloro-3’-nitro-1,1’-biphenyl lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYCUZTHDNCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708116 | |
Record name | 3-Chloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-04-5 | |
Record name | 3-Chloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60708116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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